1,3-Difluoro-2-methoxy-4-nitrobenzene
Overview
Description
1,3-Difluoro-2-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3 . It is a light brown to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one methoxy group, and one nitro group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.12 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 259.0±35.0 °C at 760 mmHg .Scientific Research Applications
Electronic Properties and Reactivity
The study of nitrobenzene derivatives, including those similar to 1,3-difluoro-2-methoxy-4-nitrobenzene, reveals insights into their electronic properties and reactivity patterns. Investigations using electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) have provided data on the energies of electron attachment to molecular orbitals, contributing to our understanding of their chemical behavior. These studies are essential for applications in materials science and chemical synthesis, where the electronic characteristics of such compounds play a crucial role (Asfandiarov et al., 2007).
Atmospheric Chemistry
Research on methoxyphenols like guaiacol, which shares functional groups with this compound, has provided valuable information on the atmospheric reactivity of these compounds with hydroxyl radicals. Such studies are vital for understanding the formation of secondary organic aerosols (SOA) and their impact on air quality and climate. The identification of nitroguaiacols as gaseous oxidation products in these reactions highlights the significance of these compounds in tracing biomass burning emissions in the atmosphere (Lauraguais et al., 2014).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds related to this compound are of great interest in organic chemistry. For example, studies on the synthesis of 4-methoxyphenol from nitrobenzene derivatives offer insights into the reductive and substitutive processes that can be applied to similar compounds. Such research contributes to the development of new synthetic routes and the production of valuable chemical intermediates (Jian, 2000).
Photophysics and Photochemistry
The complex photophysics and photochemistry of nitroaromatic compounds, including those structurally related to this compound, have been explored through computational studies. These investigations provide a deeper understanding of the decay paths of excited states, which is crucial for applications in photostability, fluorescence, and the development of photoresponsive materials (Giussani & Worth, 2017).
Safety and Hazards
When handling 1,3-Difluoro-2-methoxy-4-nitrobenzene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be used, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPLDAOSFHZEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285693 | |
Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393179-73-1 | |
Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393179-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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